ap-dCTP - 115899-39-3

ap-dCTP

Catalog Number: EVT-3318388
CAS Number: 115899-39-3
Molecular Formula: C12H19N4O13P3
Molecular Weight: 520.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Ap-dCTP is synthesized from natural nucleotides through specific chemical modifications. It belongs to the class of deoxynucleoside triphosphates (dNTPs), which are essential building blocks for DNA synthesis. Nucleotide analogs like Ap-dCTP are often used in research and diagnostic applications due to their ability to incorporate into DNA strands during polymerization processes.

Synthesis Analysis

Methods of Synthesis

The synthesis of Ap-dCTP typically involves several chemical steps, including phosphorylation and coupling reactions. One common method includes:

  1. Starting Material: The synthesis begins with 2'-deoxycytidine, which is phosphorylated to form 2'-deoxycytidine 5'-monophosphate.
  2. Phosphorylation: This monophosphate is then converted into the triphosphate form using phosphoric acid and appropriate activating agents.
  3. Coupling Reaction: The adenosine moiety is introduced through a coupling reaction with activated phosphates, often using reagents like N-hydroxysuccinimide esters to facilitate the formation of the desired nucleotide.

Technical details regarding the purification of Ap-dCTP often involve reverse-phase high-performance liquid chromatography (HPLC) to isolate the product from unreacted starting materials and by-products .

Chemical Reactions Analysis

Reactions Involving Ap-dCTP

Ap-dCTP participates in various biochemical reactions, primarily in DNA synthesis. Key reactions include:

  1. Incorporation into DNA: During DNA synthesis, Ap-dCTP can be incorporated into growing DNA strands by DNA polymerases, similar to natural nucleotides.
  2. Chain Termination: Depending on its structure, it may act as a chain terminator in certain sequencing methods, providing a means to control the length of synthesized DNA fragments.

Technical details on these reactions often involve monitoring incorporation rates using techniques such as fluorescence resonance energy transfer (FRET) or gel electrophoresis .

Mechanism of Action

Process and Data

The mechanism of action for Ap-dCTP involves its incorporation into DNA strands during polymerization reactions catalyzed by DNA polymerases. The presence of the adenosine moiety can influence the binding affinity and specificity of the enzyme, thereby affecting the efficiency of DNA synthesis.

  1. Binding: Ap-dCTP binds to the active site of the DNA polymerase.
  2. Catalysis: The enzyme catalyzes the addition of Ap-dCTP to the growing DNA strand, facilitating phosphodiester bond formation.
  3. Termination: If incorporated at specific positions, it may result in chain termination during sequencing reactions.

Data from kinetic studies reveal that modified nucleotides like Ap-dCTP can alter reaction rates compared to natural nucleotides .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Highly soluble in water and common buffer solutions used in molecular biology.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature.
  • Reactivity: Can undergo hydrolysis if not stored properly, leading to loss of activity.

Relevant data indicate that proper storage conditions (e.g., -20°C) are crucial for maintaining its integrity over time .

Applications

Scientific Uses

Ap-dCTP has numerous applications in scientific research:

  1. DNA Sequencing: Utilized in advanced sequencing techniques where precise control over nucleotide incorporation is required.
  2. Genetic Engineering: Employed in constructing recombinant DNA molecules where modified nucleotides enhance specificity or efficiency.
  3. Diagnostics: Used in assays that require high-fidelity amplification or detection of specific DNA sequences.

Research continues to explore additional applications for modified nucleotides like Ap-dCTP, particularly in developing novel biotechnological tools .

Synthetic Methodologies & Bioconjugation Chemistry

Molecular Design Rationale: Alkyne-Functionalized dCTP Analogues for Bioorthogonal Tagging

Alkyne-functionalized dCTP analogues (e.g., ap-dCTP, propargylamino-dCTP) are engineered to incorporate bioorthogonal handles into DNA without disrupting native biochemical processes. The alkyne moiety (–C≡C–H) serves as a reactive tag for subsequent chemoselective ligations, primarily via azide-alkyne cycloadditions. This design leverages the small steric footprint of alkynes (< 5 Å), minimizing interference with polymerase recognition during enzymatic incorporation into nucleic acids. The propargylamine linker attached to the cytosine base (typically at N4 or C5 positions) preserves Watson-Crick base pairing while enabling efficient in vitro and in vivo labeling. Such modifications facilitate targeted tagging of replicating DNA in cellular environments, where metabolic incorporation occurs during polymerase-mediated synthesis. The bioorthogonality ensures minimal cross-reactivity with cellular nucleophiles (e.g., thiols, amines), enabling precise detection even in complex biological matrices [5] [10].

Table 1: Key Properties of Alkyne-Modified dCTP Analogues

Propertyap-dCTPPropargylamino-dCTPSignificance
Modification SiteC5 positionN4 positionDetermines base-pairing fidelity
Steric BulkLow (ΔVdW < 50 ų)Moderate (ΔVdW ~70 ų)Impacts polymerase acceptance
Reaction Rate (k₂, M⁻¹s⁻¹)0.1–0.5 (CuAAC)0.3–1.2 (CuAAC)Influences labeling efficiency

Polymerase CompatibilityTaq, Pol δKlenow, RTCritical for enzymatic incorporation

Chemical Synthesis Pathways: Solid-Phase Synthesis of Propargylamino-Modified Nucleoside Triphosphates

The synthesis of alkyne-functionalized dCTP analogues employs Ludwig’s "one-pot, three-step" methodology optimized for gram-scale production:

  • Monophosphorylation: Deoxycytidine reacts with phosphoryl chloride (POCl₃) in trimethyl phosphate at 0°C, yielding deoxycytidine-5′-monophosphate morpholidate.
  • Pyrophosphate Coupling: The monophosphate intermediate reacts with tributylammonium pyrophosphate in DMF, forming a cyclic triphosphate adduct.
  • Hydrolytic Ring Opening: Alkaline hydrolysis (aqueous NaOH) cleaves the cyclic intermediate to generate the triphosphate, with subsequent ion-exchange purification (DEAE-Sephadex). Propargylamine is introduced via alkylation at the N4 position of cytosine before phosphorylation, using propargyl bromide under mild basic conditions (pH 9–10). This approach achieves 65–70% isolated yields while avoiding protective-group manipulations, enhancing scalability and reproducibility [3] [6] [9].

Alternative routes include:

  • Oxathiaphospholane Method: Uses 2-chloro-1,3,2-oxathiophospholane to form a transient intermediate that couples with pyrophosphate, yielding α-thio-alkyne dCTP analogues for nuclease resistance [6].
  • Solid-Phase Synthesis: Phosphoramidite chemistry enables site-specific incorporation of propargylamino-dC into oligonucleotides, with the alkyne group protected as a trimethylsilyl (TMS) derivative during chain elongation. Deprotection with tetrabutylammonium fluoride (TBAF) precedes conjugation [5].

Table 2: Synthesis Efficiency of Alkyne-dCTP Analogues

Synthetic MethodYield (%)Reaction Time (h)Purity (HPLC)Key Advantage
Ludwig One-Pot65–708–10>95%No protecting groups needed
Oxathiaphospholane58–7824>90%Diastereoselective α-thio variants
Solid-Phase (Phosphoramidite)85–92*48 (oligo synthesis)>98%Sequence-specific modification

*Yield refers to oligonucleotide incorporation efficiency [3] [6] [9].

Bioconjugation Mechanisms: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Kinetics and Efficiency Optimization

CuAAC remains the gold standard for conjugating azide-bearing probes (e.g., fluorophores, biotin) to alkyne-tagged DNA via ap-dCTP. The reaction requires Cu(I) catalysts, generated in situ from Cu(II) (e.g., CuSO₄) and reducing agents (sodium ascorbate). Key kinetic parameters include:

  • Rate Acceleration: Ligands like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or (2-[4-((bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino)methyl)-1H-1,2,3-triazol-1-yl]acetic acid) (BTTAA) stabilize Cu(I), preventing oxidation and accelerating cycloaddition (k₂ up to 200 M⁻¹s⁻¹).
  • Concentration Dependence: Optimal labeling uses 1–5 mM CuSO₄, 5:1 ligand:Cu ratio, and 50–100 mM ascorbate at pH 7–8.Efficiency optimization strategies:
  • Ligand Screening: BTTAA outperforms THPTA in complex cellular lysates due to enhanced Cu(I) sequestration, reducing DNA strand breaks by >80% [7] [8].
  • Picolyl Azide Probes: Internal copper-chelating groups (e.g., picolyl azide) enable 10-fold lower Cu(I) concentrations (50–100 µM) while maintaining >90% conjugation yield.
  • Buffer Optimization: Phosphate buffers (100 mM, pH 7) minimize Cu(I)-mediated histidine oxidation compared to Tris-based systems [7] [8].

Table 3: CuAAC Optimization Parameters for ap-dCTP Labeling

ParameterOptimal RangeImpact on Efficiency
CuSO₄ Concentration1–2 mM<50 µM: Incomplete reaction; >5 mM: DNA damage
Ligand TypeBTTAA > THPTABTTAA improves solubility & Cu(I) stability
Ligand:Cu Ratio5:1Prevents Cu(I) aggregation
Ascorbate50–100 mMSustains Cu(I) but avoids oxidative stress

Reaction Time30–60 min (RT)Shorter times reduce background

Alternative Click Chemistry Approaches: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Compatibility

SPAAC circumvents copper toxicity by using strained cyclooctynes (e.g., dibenzocyclooctyne, DBCO) that react spontaneously with azides. While ap-dCTP contains a terminal alkyne incompatible with SPAAC, "inverse" strategies employ azide-modified dCTP (e.g., N₃-dCTP) paired with cyclooctyne probes. Key considerations:

  • Reactivity Trade-offs: SPAAC rates (k₂ = 0.001–1.2 M⁻¹s⁻¹) are slower than CuAAC but sufficient for in vivo applications.
  • Probe Design: COMBO (carboxymethylmonobenzocyclooctyne) derivatives offer improved hydrophilicity (logP < 2) and reactivity (k₂ ≈ 0.8 M⁻¹s⁻¹) for labeling azide-DNA in live cells.
  • Dual Labeling: Orthogonal CuAAC/SPAAC systems enable multiplexed tagging; e.g., ap-dCTP (CuAAC-handle) + 6-N₃-dG (SPAAC-handle) allow simultaneous detection of two DNA sequences [2] [5] [8].

SPAAC limitations include:

  • Background Reactivity: Cyclooctynes react with thiols via Michael addition, limiting use in reducing environments.
  • Steric Hindrance: DBCO probes (MW ~400 Da) may impede polymerase incorporation if pre-conjugated [5] [8].

Table 4: Comparison of Bioorthogonal Conjugation Methods

MethodCatalystRate (k₂, M⁻¹s⁻¹)CytotoxicityLive-Cell Compatibility
CuAACCu(I)/Ligand10–200Moderate-HighLimited (fixed cells)
SPAACNone0.001–1.2NoneHigh

Inverse SPAACNone0.8–1.5 (with COMBO)NoneHigh (requires N₃-dCTP)

Properties

CAS Number

115899-39-3

Product Name

ap-dCTP

IUPAC Name

[[(2R,3S,5R)-5-[4-amino-5-(3-aminoprop-1-ynyl)-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Molecular Formula

C12H19N4O13P3

Molecular Weight

520.22 g/mol

InChI

InChI=1S/C12H19N4O13P3/c13-3-1-2-7-5-16(12(18)15-11(7)14)10-4-8(17)9(27-10)6-26-31(22,23)29-32(24,25)28-30(19,20)21/h5,8-10,17H,3-4,6,13H2,(H,22,23)(H,24,25)(H2,14,15,18)(H2,19,20,21)/t8-,9+,10+/m0/s1

InChI Key

LVTQIVFSMGDIPF-IVZWLZJFSA-N

SMILES

C1C(C(OC1N2C=C(C(=NC2=O)N)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=NC2=O)N)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

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